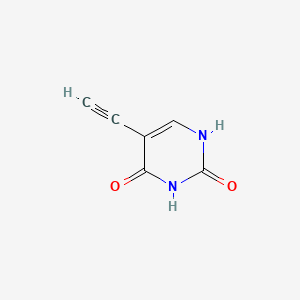
Eniluracil
Cat. No. B1684387
Key on ui cas rn:
59989-18-3
M. Wt: 136.11 g/mol
InChI Key: JOZGNYDSEBIJDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07704971B2
Procedure details


A solution of 5-iodouracil (8 g, 30 mmol) in redistilled triethylamine (500 mL) and dry DMF (10 mL) was degassed with oxygen-free nitrogen for 15 minutes. Bis(triphenylophosphine)palladium (II) chloride (0.5 g), copper (I) iodide (0.5 g) and trimethylsilylacetylene (10 g, 102 mmol) were then added and the mixture was heated with stirring at 50° C. for 24 hours. The cooled reaction mixture was filtered, the filtrate evaporated to dryness and the residue dissolved in dichloromethane (500 mL). The organic solution was washed with a 2% aqueous solution of disodium EDTA (3×250 mL), water (3×200 mL), dried (Na2SO4) and evaporated to dryness. The residue was triturated with ethanol to give the first crop of the title compound. The solid filtered from the reaction mixture was also found to contain the required product but in a more impure form and so was worked up as above in a separate batch to give a second crop.




[Compound]
Name
Bis(triphenylophosphine)palladium (II) chloride
Quantity
0.5 g
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
I[C:2]1[C:3](=[O:9])[NH:4][C:5](=[O:8])[NH:6][CH:7]=1.O=O.C[Si]([C:16]#[CH:17])(C)C>C(N(CC)CC)C.CN(C=O)C.[Cu]I>[C:16]([C:2]1[C:3](=[O:9])[NH:4][C:5](=[O:8])[NH:6][CH:7]=1)#[CH:17]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
IC=1C(NC(NC1)=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=O
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
[Compound]
|
Name
|
Bis(triphenylophosphine)palladium (II) chloride
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)C#C
|
|
Name
|
copper (I) iodide
|
|
Quantity
|
0.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring at 50° C. for 24 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The cooled reaction mixture
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate evaporated to dryness
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue dissolved in dichloromethane (500 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic solution was washed with a 2% aqueous solution of disodium EDTA (3×250 mL), water (3×200 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was triturated with ethanol
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

